molecular formula C8H14O B12550193 4,4-Dimethylhexa-2,5-dien-1-ol CAS No. 141993-24-0

4,4-Dimethylhexa-2,5-dien-1-ol

Cat. No.: B12550193
CAS No.: 141993-24-0
M. Wt: 126.20 g/mol
InChI Key: BKIKIFZEVPEXMS-UHFFFAOYSA-N
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Description

Structural Classification and Advanced Nomenclature within Hexadiene-ol Systems

Alcohols are classified as primary (1°), secondary (2°), or tertiary (3°), based on the number of carbon atoms attached to the carbon atom bearing the hydroxyl group. libretexts.orgbritannica.comabuad.edu.ng 4,4-Dimethylhexa-2,5-dien-1-ol is a primary alcohol because the hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom.

The nomenclature of hexadiene-ol systems follows the IUPAC rules, which dictate the longest carbon chain containing the hydroxyl group and the double bonds is identified. The chain is numbered to give the hydroxyl group the lowest possible number. libretexts.org In the case of this compound, the "hexa" indicates a six-carbon chain. The "2,5-diene" specifies that there are two double bonds, located between carbons 2 and 3, and between carbons 5 and 6. The "1-ol" indicates the hydroxyl group is on the first carbon. Finally, "4,4-dimethyl" signifies two methyl groups are attached to the fourth carbon.

Dienes can be further classified based on the relative positions of their double bonds. libretexts.orglibretexts.org

Conjugated dienes: The double bonds are separated by a single bond. libretexts.orglibretexts.orgutexas.edu

Non-conjugated (isolated) dienes: The double bonds are separated by more than one single bond. libretexts.org

Cumulated dienes (allenes): The double bonds are adjacent to each other. libretexts.orglibretexts.org

This compound is an example of an isolated diene because its two double bonds are separated by a single bond and a quaternary carbon.

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compoundNot AvailableC8H14O126.20 g/mol

Academic Significance of Functionalized Conjugated Dienes and Allylic Alcohols in Organic Chemistry

Functionalized conjugated dienes are highly important in organic synthesis due to their versatile reactivity. researchgate.netnih.govmdpi.com They serve as key building blocks for constructing complex molecules, including natural products and pharmaceuticals. researchgate.netmdpi.com The conjugated system of double bonds allows for a variety of reactions, such as cycloadditions (like the Diels-Alder reaction), transition metal-catalyzed cross-couplings, and various functionalization reactions. utexas.edunih.govrsc.org The development of stereoselective methods for synthesizing substituted 1,3-dienes is a major focus in modern organic chemistry. researchgate.netdntb.gov.ua

Allylic alcohols, which contain a hydroxyl group on a carbon adjacent to a double bond, are also a crucial class of compounds in organic synthesis. sioc-journal.cnnih.govumich.edu They are precursors to a wide range of other functional groups and can undergo reactions like nucleophilic substitution, oxidation, and rearrangement. sioc-journal.cnnih.gov The direct use of allylic alcohols in reactions is considered a "green" method as it often avoids the generation of waste products. sioc-journal.cn The synthesis of chiral allylic alcohols is of particular interest for the preparation of enantiomerically pure complex molecules. nih.gov

Overview of Current Research Trajectories for Acyclic this compound and Structurally Related Compounds

While specific research on this compound is not extensively documented in publicly available literature, research on structurally related compounds provides insight into its potential applications and areas of interest.

Several structurally related dimethyl-substituted diene alcohols have been identified in nature, often as components of defensive secretions in insects. For instance, (E,E)-2,4-dimethylhexa-2,4-dien-1-ol and (E,E)-2,4-dimethylhepta-2,4-dien-1-ol have been found in the defensive secretions of certain harvestmen (daddy longlegs). pnas.orgpnas.orgfrontiersin.org These compounds are thought to be derived from polyketide or modified isoprenoid biosynthetic pathways. pnas.org The presence of such compounds in natural sources suggests potential biological activities and makes them interesting targets for synthesis and further study. Another related natural product is Lyratol, or (2E)-4-ethenyl-2,5-dimethylhexa-2,5-dien-1-ol, which has been isolated from various plant sources. thegoodscentscompany.comnaturalproducts.net

The structural motifs present in this compound are valuable in organic synthesis. The allylic alcohol functionality allows for a range of transformations, and the diene system can participate in various carbon-carbon bond-forming reactions. For example, related diene structures are used in the synthesis of polymers and other complex organic molecules. acs.orglookchem.com The oxidation of a related compound, E,E-2,4-dimethylhexa-2,4-dien-1-ol, yields the corresponding aldehyde, which is also a known natural product.

Research on the synthesis of functionalized dienes often involves transition metal catalysis to achieve high stereoselectivity and efficiency. nih.govmdpi.comrsc.orgdntb.gov.ua These methods could potentially be applied to the synthesis and further functionalization of this compound, opening avenues for the creation of novel and complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141993-24-0

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

4,4-dimethylhexa-2,5-dien-1-ol

InChI

InChI=1S/C8H14O/c1-4-8(2,3)6-5-7-9/h4-6,9H,1,7H2,2-3H3

InChI Key

BKIKIFZEVPEXMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C=CCO

Origin of Product

United States

Advanced Synthetic Methodologies for 4,4 Dimethylhexa 2,5 Dien 1 Ol and Analogous Systems

Retrosynthetic Analysis and Strategic Disconnections for Dienoic Alcohol Scaffolds

Retrosynthetic analysis is a foundational strategy in planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available or easily synthesized precursors. oregonstate.edu For a dienoic alcohol scaffold like 4,4-Dimethylhexa-2,5-dien-1-ol, this process reveals several key disconnections that guide the synthetic route. The primary bonds targeted for disconnection are typically those that can be formed through reliable and high-yielding reactions. oregonstate.edu

Methodologies for the Construction of the Conjugated Diene Moiety

Transition-metal-catalyzed cross-coupling reactions: This is a powerful approach that often involves the coupling of pre-functionalized alkenyl partners with defined stereochemistry. mdpi.com This method allows for precise control over the geometry of the resulting double bonds.

Olefination reactions: Well-established olefination methods, traditionally used for alkene synthesis, have been successfully extended to the construction of dienes. mdpi.com

Elimination reactions: The elimination of dihalogenated compounds can be an effective route to forming conjugated dienes. nih.gov

Metathesis reactions: Olefin metathesis, including ring-closing metathesis followed by ring-opening, provides a versatile pathway to conjugated systems. acs.orgnih.gov

Dehydrogenation reactions: Recent advances have demonstrated the synthesis of conjugated dienes through the sequential dehydrogenation of aliphatic acids, offering a direct route from simple starting materials. nih.gov

The choice of methodology depends on factors such as the desired stereochemistry, the availability of starting materials, and functional group tolerance.

Stereocontrolled Introduction of the Gem-Dimethyl Substituent

The gem-dimethyl group at the C4 position of the target molecule is a significant structural feature. The introduction of this motif is often accomplished through strategies that leverage the Thorpe-Ingold effect, where the presence of the gem-dimethyl group can facilitate certain ring-forming reactions and influence the stereochemical outcome of subsequent transformations. universiteitleiden.nlrsc.org The successful regioselective and stereocontrolled synthesis of molecules containing gem-dimethyl groups is a noteworthy achievement in organic synthesis. rsc.org In some synthetic strategies, this group is incorporated early on to guide the stereochemistry of subsequent steps. For instance, in the total synthesis of (–)-picrotoxinin, a symmetrizing geminal dimethyl group was incorporated for the regio- and stereoselective formation of a bicyclic core. chemrxiv.org

Regioselective Functionalization at the Primary Hydroxyl Position

The primary hydroxyl group in this compound offers a handle for further molecular elaboration. The regioselective functionalization of allylic alcohols is a well-studied area of organic synthesis. nih.govnih.gov Strategies often involve the use of directing groups or specific catalytic systems to ensure that reactions occur selectively at the desired position. For example, palladium-catalyzed regioselective C-H alkenylation of allylic alcohols has been developed to produce conjugated dienyl alcohols. osaka-u.ac.jp Dual catalytic strategies, combining photocatalysis with transition metal catalysis, have also emerged as powerful tools for the regioselective functionalization of allylic alcohols. nih.gov

Modern Convergent and Divergent Synthesis Strategies

Olefination Reactions for Diene Assembly (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are indispensable tools for the construction of carbon-carbon double bonds and are frequently employed in the synthesis of conjugated dienes. iitk.ac.inbrainly.com

The Wittig reaction utilizes a phosphorus ylide to react with an aldehyde or ketone, forming an alkene. wikipedia.org This reaction can be adapted to synthesize dienes, for example, by using a bis-phosphorus ylide or by reacting a reactive, non-stabilized saturated ylide with an α,β-unsaturated aldehyde to control the stereochemistry of the newly formed double bond. iitk.ac.inresearchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org The HWE reaction often provides excellent (E)-stereoselectivity and its water-soluble phosphate (B84403) byproduct is easily removed, making it a popular choice in natural product synthesis. alfa-chemistry.com Intramolecular HWE reactions have been successfully used to construct large rings containing diene units. thieme-connect.com Vinylogous Horner-Wadsworth-Emmons reagents have also been developed to provide direct access to substituted dienoates from aldehydes. nd.edu

ReactionReagentsKey Features
Wittig Reaction Phosphorus ylide, Aldehyde/KetoneVersatile for C=C bond formation, can be adapted for diene synthesis. iitk.ac.inwikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction Phosphonate-stabilized carbanion, Aldehyde/KetoneGenerally provides high (E)-selectivity, water-soluble byproduct. wikipedia.orgalfa-chemistry.com

Stereoselective and Stereospecific Approaches to Dienyl Alcohol Linkages

Achieving precise control over the stereochemistry of the dienyl alcohol linkage is paramount in the synthesis of complex molecules. A variety of stereoselective and stereospecific methods have been developed to address this challenge. mdpi.com

Catalytic Asymmetric Synthesis: The use of chiral catalysts can enantioselectively guide the formation of stereocenters. For example, the Carreira asymmetric alkynylation reaction has been used to create chiral propargyl alcohols, which are precursors to dienyl alcohols. beilstein-journals.org

Substrate-Controlled Synthesis: The existing stereocenters within a molecule can direct the stereochemical outcome of subsequent reactions. For instance, the Sharpless asymmetric epoxidation of a dienyl alcohol can produce a 2,3-epoxy alcohol with high enantiomeric excess, which can then be converted to a diol with defined stereochemistry. beilstein-journals.org

Metathesis Reactions: Ring-closing metathesis (RCM) has proven to be a powerful tool for the stereoselective synthesis of dienyl phosphonates and other diene-containing structures. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling: The Negishi and Suzuki coupling reactions, catalyzed by palladium complexes, are highly effective for the stereoselective synthesis of all four stereoisomers of 2,4-dienoic esters and dienols. pnas.org

These advanced methodologies provide chemists with a powerful toolkit for the precise and efficient construction of complex molecules like this compound and its analogs, paving the way for further exploration of their chemical and biological properties.

Strategic Use of Protecting Group Chemistry for Aliphatic Alcohols

In the multi-step synthesis of complex molecules containing one or more hydroxyl groups, the strategic use of protecting groups is paramount to avoid unwanted side reactions. libretexts.org Alcohols can be reactive under various conditions, and their temporary protection allows chemists to perform transformations on other parts of the molecule without affecting the hydroxyl functionality. libretexts.org

Common Protecting Groups for Alcohols:

A variety of protecting groups are available for alcohols, each with its own set of conditions for introduction and removal, allowing for orthogonal strategies in complex syntheses. uwindsor.ca Some of the most common protecting groups include:

Silyl (B83357) Ethers: Trialkylsilyl ethers are among the most widely used protecting groups for alcohols. chemistrysteps.com Reagents like chlorotrimethylsilane (B32843) ((CH₃)₃SiCl) or tert-butyldimethylsilyl chloride (TBDMSCl) react with alcohols in the presence of a base (e.g., triethylamine, imidazole) to form the corresponding silyl ether. libretexts.orgchemistrysteps.com The stability of the silyl ether is influenced by the steric bulk of the alkyl groups on the silicon atom. uwindsor.ca For instance, tert-butyldimethylsilyl (TBDMS) ethers are more stable than trimethylsilyl (B98337) (TMS) ethers. uwindsor.ca Deprotection is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or by acid catalysis. libretexts.org

Benzyl (B1604629) Ethers (Bn): Benzyl ethers are formed by the reaction of an alcohol with a benzyl halide in the presence of a base. uwindsor.ca This protecting group is stable to a wide range of reaction conditions, including acidic and basic media, but can be readily removed by hydrogenolysis. libretexts.org

Tetrahydropyranyl (THP) Ethers: Alcohols react with dihydropyran in the presence of an acid catalyst to form THP ethers. chemistrysteps.com This group is stable to basic, organometallic, and reducing agents but is easily cleaved under acidic conditions. uwindsor.ca

Acetyl (Ac) and Benzoyl (Bz) Esters: Alcohols can be protected as esters by reaction with acetyl chloride, acetic anhydride, or benzoyl chloride. libretexts.org These groups are generally removed by acid- or base-catalyzed hydrolysis. libretexts.org

Table 1: Common Protecting Groups for Alcohols and Their Cleavage Conditions

Protecting GroupAbbreviationReagents for ProtectionConditions for Deprotection
Trimethylsilyl EtherTMS(CH₃)₃SiCl, baseH₃O⁺ or F⁻
tert-Butyldimethylsilyl EtherTBDMSTBDMSCl, imidazoleH₃O⁺ or F⁻
Benzyl EtherBnBnBr, NaHH₂, Pd/C
Tetrahydropyranyl EtherTHPDihydropyran, H⁺H₃O⁺
Acetyl EsterAcAc₂O or AcCl, pyridineH₃O⁺ or OH⁻
Benzoyl EsterBzBzCl, pyridineH₃O⁺ or OH⁻

Catalytic and Organocatalytic Methods in Dienol Synthesis

Catalytic methods, including those employing transition metals and small organic molecules (organocatalysis), have revolutionized the synthesis of complex organic molecules like dienols. These methods offer high levels of efficiency, selectivity, and atom economy.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov Dienes are particularly valuable substrates in these reactions due to their versatile reactivity with a range of transition metals. nih.gov

Several transition metal-catalyzed reactions are instrumental in the synthesis of dienols and other unsaturated systems:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a powerful tool for constructing C-C bonds. mdpi.com It can be employed to synthesize conjugated dienyl esters, which are precursors to dienols. mdpi.com

Sonogashira Coupling: This reaction, also typically catalyzed by palladium, couples terminal alkynes with vinyl or aryl halides. mdpi.com This method is widely used for creating enyne systems, which can then be further elaborated to form dienols.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. This can be used to synthesize 1,3-conjugated dienyl boron compounds, which are versatile intermediates. sioc-journal.cn

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as powerful tools for the synthesis of dienols. For example, a redox-neutral coupling of simple 1,3-dienes and aldehydes can be achieved using a dual nickel and Brønsted acid catalytic system, offering a highly atom-economical route to various dienols. chinesechemsoc.org Nickel-catalyzed hydroboration of dienes can also produce valuable organoboron intermediates that are easily converted to alcohols. nih.gov

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The synthesis of a single desired stereoisomer is a significant challenge in organic chemistry. wikipedia.org Chiral catalysis, using either chiral transition metal complexes or chiral organocatalysts, provides a powerful means to achieve this goal. wikipedia.org

Enantioselective Catalysis: This approach uses a chiral catalyst to favor the formation of one enantiomer over the other. wikipedia.org This is achieved by creating a chiral environment around the reacting molecules, which lowers the activation energy for the formation of one stereoisomer. wikipedia.org For dienol synthesis, chiral ligands can be used in conjunction with transition metal catalysts to achieve enantioselective transformations. For example, the copper-catalyzed 1,2-hydroboration of 1,3-dienes using a chiral phosphanamine ligand can produce enantioenriched products. nih.gov Nickel catalysis with chiral ligands like cyclodiphosphazane or VAPOL-derived phosphoramidites has been used for the enantioselective synthesis of monoprotected vicinal diols from dienol ethers and aldehydes. acs.org

Diastereoselective Catalysis: When a molecule already contains a chiral center, a reaction can produce diastereomers, which are stereoisomers that are not mirror images. Diastereoselective catalysis aims to control the formation of a specific diastereomer. For instance, the nickel-catalyzed hydroboration of chiral dienols can proceed with high diastereoselectivity, providing a route to specific stereoisomers of polyketide fragments. nih.gov

Organocatalysis: In recent years, the use of small, chiral organic molecules as catalysts (organocatalysis) has become a major area of research. nih.gov Chiral organocatalysts, such as those based on alkaloids or diols, can be used to induce high enantioselectivities in reactions involving silyl-dienolates. nih.gov For example, organocatalytic asymmetric [4+3] cycloadditions of 2-indolylalcohols with dienolsilanes have been developed. acs.org

Biosynthetic Investigations and Biomimetic Synthetic Approaches for Related Dienols

Nature provides a rich source of inspiration for the synthesis of complex molecules. Understanding the biosynthetic pathways of natural products can lead to the development of novel and efficient synthetic strategies, often referred to as biomimetic synthesis.

Biosynthesis of Dienols: Dienols are found in various natural products. For example, lanosta-7,24-dienol is an intermediate in the biosynthesis of cholesterol in rat skin. scispace.com Its formation is thought to occur through an alternative mode of cyclization and rearrangement of squalene (B77637) oxide. scispace.com The defensive secretions of some arachnids contain dienols like E,E-2,4-dimethylhexa-2,4-dien-1-ol. pnas.org The biosynthesis of these compounds is thought to be derived from polyketides or modified isoprenoids. pnas.org In plants, dienols can be involved in the biosynthesis of alkaloids. For instance, dienols are intermediates in the biosynthesis of certain alkaloids in Croton species. rsc.org

Biomimetic Synthesis: Biomimetic synthesis seeks to mimic the strategies that nature uses to construct complex molecules. This often involves cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and stereocenters. For example, a biomimetic synthesis of the dibenzazonine alkaloid laurifonine was achieved through a pathway involving a dienol intermediate. clockss.org The synthesis of the polyketide epicolactone has also been approached from a biomimetic perspective, with a proposed key step involving the formation of a dienol. uni-muenchen.de Furthermore, the biomimetic synthesis of hitorins A and B, two unique C25 terpenoids, was successfully achieved, supporting a modified biosynthetic proposal. chemrxiv.org

Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethylhexa 2,5 Dien 1 Ol

Reactivity Profile of the Conjugated Diene System

The conjugated diene system in 4,4-dimethylhexa-2,5-dien-1-ol is the locus of much of its chemical reactivity. The arrangement of alternating double and single bonds allows for delocalization of pi electrons, influencing its participation in a variety of reactions.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The conjugated diene structure of this compound makes it a suitable substrate for several types of pericyclic reactions.

Diels-Alder Reaction: This [4+2] cycloaddition reaction involves a conjugated diene reacting with a substituted alkene (dienophile) to form a substituted cyclohexene (B86901). wikipedia.org For the Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com The presence of bulky substituents at the C2 or C3 position can favor the reactive s-cis conformation. wikipedia.org In the case of this compound, the diene portion of the molecule can react with a dienophile to yield a six-membered ring. The reaction is typically thermally allowed and proceeds in a concerted fashion. wikipedia.orgyoutube.com The rate of the Diels-Alder reaction is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comyoutube.com

Cope Rearrangement: As a 1,5-diene, this compound is a potential candidate for the Cope rearrangement, a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement that occurs upon heating. masterorganicchemistry.comwikipedia.org This reaction is reversible, and the equilibrium position is determined by the relative thermodynamic stability of the starting material and the product. nrochemistry.com The presence of a hydroxyl group at the C1 position (an allylic position relative to one of the double bonds) makes it a substrate for a variant known as the Oxy-Cope rearrangement . In this reaction, the initial rearrangement product is an enol, which then tautomerizes to a more stable carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This tautomerization provides a strong thermodynamic driving force, often making the Oxy-Cope rearrangement irreversible. masterorganicchemistry.com The reaction can be significantly accelerated by deprotonation of the alcohol to form an alkoxide, in what is known as the anionic Oxy-Cope rearrangement, which can proceed at much lower temperatures. organic-chemistry.org

Table 1: Comparison of Pericyclic Reactions

Reaction TypeDescriptionKey Features for this compound
Diels-Alder A [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative. wikipedia.orgThe conjugated diene system can react with various dienophiles.
Cope Rearrangement A thermal masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgThe 1,5-diene skeleton allows for this rearrangement.
Oxy-Cope Rearrangement A variant of the Cope rearrangement where the substrate has a hydroxyl group at C3, leading to an enol intermediate that tautomerizes to a carbonyl compound. masterorganicchemistry.comThe primary allylic alcohol at C1 enables this thermodynamically favorable rearrangement.

The double bonds in the conjugated diene system are susceptible to attack by electrophiles. The reaction of a conjugated diene with an electrophile, such as a hydrogen halide (HX), typically proceeds through a resonance-stabilized allylic carbocation intermediate. This intermediate has two resonance structures, with the positive charge located at C2 and C4. Consequently, the nucleophile can attack at either of these positions, leading to two possible products: the 1,2-adduct and the 1,4-adduct.

The ratio of these products is often temperature-dependent. At lower temperatures, the reaction is under kinetic control, and the 1,2-adduct, which is formed faster due to the proximity of the nucleophile to the initially formed carbocation, is the major product. At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-adduct, which typically has a more substituted double bond, predominates.

The conjugated diene system of this compound can also undergo radical reactions. The initial attack of a radical species on one of the double bonds can lead to the formation of a resonance-stabilized allylic radical. This intermediate can then react further. For instance, in the presence of nitrogen dioxide, conjugated dienes have been shown to undergo addition reactions where the initial attack of a nitrogen dioxide radical at one end of the conjugated system produces an allylic radical. This radical then reacts with another nitrogen dioxide radical to form 1,4-adducts. ucl.ac.uk

Conjugated dienes are also important monomers for polymerization reactions. The polymerization can proceed via radical, anionic, or cationic mechanisms. Controlled polymerization techniques can be employed to produce polymers with well-defined molecular weights and low polydispersity.

Upon absorption of ultraviolet light, the pi electrons in the diene system of this compound can be promoted to higher energy orbitals, leading to excited states that can undergo various photochemical transformations. One common type of photochemical reaction for conjugated dienes is electrocyclization. According to the Woodward-Hoffmann rules, a conjugated diene can undergo a conrotatory ring closure upon irradiation to form a cyclobutene (B1205218) derivative. These reactions are often reversible, with the cyclobutene ring opening back to the diene under thermal or photochemical conditions. Other potential photochemical reactions include cis-trans isomerization around the double bonds and [2+2] cycloadditions.

Transformations Involving the Primary Allylic Alcohol Functionality

The primary allylic alcohol group in this compound is another key site for chemical transformations, particularly oxidation.

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. libretexts.org

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder oxidizing agents are typically used, and the aldehyde product is often removed from the reaction mixture as it forms to prevent further oxidation. libretexts.org Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane.

Oxidation to Carboxylic Acids: Stronger oxidizing agents and more vigorous conditions are required to oxidize a primary alcohol to a carboxylic acid. chemguide.co.uk In this process, the alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. libretexts.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) in acidic conditions. chemguide.co.ukquizlet.com The reaction is often carried out by heating the alcohol under reflux with an excess of the oxidizing agent. chemguide.co.uk

Table 2: Reagents for the Oxidation of the Primary Allylic Alcohol

Target ProductReagent(s)Typical Conditions
Aldehyde Pyridinium chlorochromate (PCC)Anhydrous solvent (e.g., dichloromethane)
Dess-Martin periodinane (DMP)Anhydrous solvent (e.g., dichloromethane)
Carboxylic Acid Potassium permanganate (KMnO₄)Basic, then acidic workup
Potassium dichromate (K₂Cr₂O₇) / Sulfuric Acid (H₂SO₄)Heating under reflux chemguide.co.uk
Chromium(VI) oxide in acetic acidGlacial acetic acid solvent chempedia.info

Nucleophilic Substitutions and Derivatization Strategies

The hydroxyl group of this compound serves as a key site for nucleophilic substitution and derivatization, although the tertiary nature of the carbon at the 4-position introduces significant steric hindrance that influences the reaction mechanism. Direct substitution of the hydroxyl group is challenging and typically requires its conversion into a better leaving group.

Common derivatization strategies involve the acylation or silylation of the alcohol to form esters and silyl (B83357) ethers, respectively. These reactions proceed readily and are often employed to protect the hydroxyl group during subsequent transformations of the diene system.

Nucleophilic substitution reactions at the allylic position are subject to both SN1 and SN2 mechanistic pathways. The formation of a stabilized allylic carbocation intermediate is favored, suggesting a propensity for SN1-type reactions, particularly under acidic conditions. However, the steric bulk imposed by the gem-dimethyl group can disfavor the backside attack required for a classical SN2 reaction.

Reaction TypeReagent/ConditionsProduct TypeMechanistic Considerations
EsterificationAcyl chloride, PyridineEsterStandard acylation of an alcohol.
SilylationSilyl chloride, ImidazoleSilyl EtherProtection of the hydroxyl group.
Allylic SubstitutionH-X (X = Halogen)Allylic HalideCan proceed via SN1 or SN2' pathways.

Rearrangements and Cyclization Reactions Triggered by the Hydroxyl Group

The hydroxyl group in this compound can initiate a variety of rearrangement and cyclization reactions, particularly under acidic or thermal conditions. The formation of an allylic carbocation upon protonation and loss of water can lead to sigmatropic rearrangements, such as the ysu.eduysu.edu-sigmatropic rearrangement of the corresponding allylic ester or ether derivatives.

Acid-catalyzed cyclization is a prominent reaction pathway for this compound. The intramolecular attack of the hydroxyl group onto one of the double bonds can lead to the formation of five- or six-membered oxygen-containing heterocyclic compounds. The regioselectivity of this cyclization is dependent on the reaction conditions and the stability of the resulting carbocation intermediates. The presence of the gem-dimethyl group can influence the conformational preferences of the dienol, thereby directing the stereochemical outcome of the cyclization.

For instance, treatment with a strong acid can promote the formation of a tetrahydrofuran (B95107) or a tetrahydropyran (B127337) ring system through an intramolecular hydroalkoxylation reaction. The Thorpe-Ingold effect, stemming from the gem-dimethyl group, can accelerate the rate of such cyclizations by favoring conformations that bring the reacting moieties into proximity.

Comprehensive Studies on Chemoselectivity and Regioselectivity in Complex Reaction Environments

In reactions involving multiple reactive sites, the chemoselectivity and regioselectivity of this compound are of significant interest. The presence of two distinct double bonds and a hydroxyl group allows for selective functionalization under carefully controlled conditions.

For example, epoxidation reactions can be directed to either the more sterically accessible terminal double bond or the internal double bond, depending on the nature of the oxidizing agent. Directed epoxidation, guided by the hydroxyl group, can also be achieved using reagents like m-CPBA, where the hydroxyl group can form a hydrogen bond with the peroxy acid, delivering the oxygen atom to the proximate double bond.

In reactions such as hydroboration-oxidation, the regioselectivity is governed by both steric and electronic factors. The boron reagent will preferentially add to the less substituted carbon of the double bonds. The choice of a bulky borane (B79455) reagent can enhance the selectivity for the terminal double bond.

ReactionReagentMajor ProductControlling Factors
Epoxidationm-CPBAEpoxide at C5-C6Steric accessibility, potential directing effect of OH.
Hydroboration-OxidationBH3-THF, then H2O2, NaOHDiolAnti-Markovnikov addition to the double bonds.
Diels-Alder ReactionMaleic AnhydrideCycloadductReactivity of the diene system.

Elucidation of Stereochemical Control and Diastereoselectivity in Multi-Functional Transformations

The stereochemical outcome of reactions involving this compound is a critical aspect of its chemical reactivity. The generation of new stereocenters during addition or cyclization reactions necessitates an understanding of the factors that control diastereoselectivity.

The existing stereocenter at C1 (if the dienol is chiral) can influence the facial selectivity of reactions at the double bonds. For instance, in a Diels-Alder reaction, the dienophile can approach from the syn- or anti-face relative to the hydroxyl group, leading to the formation of diastereomeric products. The gem-dimethyl group at C4 can also play a role in shielding one face of the molecule, thereby influencing the stereochemical course of the reaction.

In intramolecular reactions, the conformation of the dienol chain becomes crucial in determining the relative stereochemistry of the newly formed rings and substituents. Computational studies and detailed NMR analysis are often employed to elucidate the transition state geometries and predict the major diastereomer formed in such transformations.

Advanced Spectroscopic and Chromatographic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 4,4-Dimethylhexa-2,5-dien-1-ol is predicted to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, and the integration value corresponds to the number of protons generating the signal.

Key predicted resonances include the hydroxyl proton, the methylene protons adjacent to the hydroxyl group, the vinylic protons of the two double bonds, and the methyl protons. The hydroxyl proton's chemical shift can be variable and its signal may appear as a broad singlet. The methylene protons are expected to appear as a doublet, coupled to the adjacent vinylic proton. The vinylic protons will show characteristic shifts in the olefinic region (typically 5-6 ppm) with coupling patterns determined by their relationship (cis/trans or geminal) to other vinylic protons. The two methyl groups attached to the quaternary carbon are chemically equivalent and will therefore appear as a single, sharp singlet with an integration value corresponding to six protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure. The spectrum will feature signals for the two methyl carbons, the quaternary carbon, the methylene carbon bearing the hydroxyl group, and the four vinylic carbons. The chemical shifts will be characteristic of their hybridization and proximity to the electron-withdrawing oxygen atom.

Predicted ¹H NMR Data for this compound
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-OHVariable (e.g., 1.5-3.0)Broad Singlet (s)1H
-CH₂OH (C1)~4.1Doublet (d)2H
=CH- (C2)~5.7Doublet of Triplets (dt)1H
=CH- (C3)~5.6Doublet (d)1H
-C(CH₃)₂- (C4-Me)~1.1Singlet (s)6H
=CH- (C5)~5.8Doublet of Doublets (dd)1H
=CH₂ (C6)~5.1 (trans), ~5.0 (cis)Doublet (d)2H
Predicted ¹³C NMR Data for this compound
Carbon Assignment Predicted Chemical Shift (ppm)
C1 (-CH₂OH)~65
C2 (=CH-)~128
C3 (=CH-)~135
C4 (-C(CH₃)₂-)~38
C4-Me (-CH₃)~27
C5 (=CH-)~145
C6 (=CH₂)~112

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, cross-peaks would be expected between the C1 methylene protons and the C2 vinylic proton, and between the C2 and C3 vinylic protons. Correlations would also be seen between the C5 proton and the two C6 protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the proton signal at ~4.1 ppm would show a correlation to the carbon signal at ~65 ppm, confirming the -CH₂OH group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. For instance, NOE correlations might be observed between the methyl groups and the vinylic proton on C3 or C5, depending on the molecule's preferred conformation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₁₄O), the exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.

HRMS Data for this compound
Molecular Formula C₈H₁₄O
Calculated Exact Mass ([M]⁺) 126.1045
Calculated Exact Mass ([M+H]⁺) 127.1123
Calculated Exact Mass ([M+Na]⁺) 149.0942

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound and for identifying any impurities or side products from a synthesis. The mass spectrum obtained from the GC peak corresponding to the target compound would display the molecular ion peak and a series of fragment ions. The fragmentation pattern is a reproducible fingerprint of the molecule. A plausible fragmentation pathway for this compound would involve the loss of a water molecule (H₂O) from the molecular ion, the loss of a methyl radical (•CH₃), and cleavage of the carbon-carbon bonds, leading to characteristic fragment ions. For example, a prominent fragment might result from the loss of the allyl group (•C₃H₅), or the cleavage alpha to the oxygen atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and are particularly useful for identifying the functional groups present.

For this compound, the key functional groups are the hydroxyl (-OH) group, the carbon-carbon double bonds (C=C), and the carbon-oxygen (C-O) single bond, as well as various C-H bonds.

IR Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The C-H stretching vibrations of the sp² (vinylic) and sp³ (alkyl) carbons would appear just above and below 3000 cm⁻¹, respectively. The C=C stretching vibrations would give rise to one or more medium-intensity peaks in the 1640-1680 cm⁻¹ region. A strong C-O stretching band would be expected around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C stretching vibrations, being more polarizable bonds, are expected to show strong signals in the Raman spectrum, often stronger than in the IR. The symmetric stretching of the C-C backbone and the methyl groups would also be Raman active. The O-H stretch is typically a weak band in Raman spectroscopy.

Predicted Vibrational Spectroscopy Data for this compound
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-HStretch3200-3600 (Broad, Strong in IR)
C-H (sp²)Stretch3010-3100 (Medium in IR)
C-H (sp³)Stretch2850-3000 (Medium in IR)
C=CStretch1640-1680 (Medium in IR, Strong in Raman)
C-OStretch1050-1150 (Strong in IR)
=C-HBend (Out-of-plane)910-1000 (Strong in IR)

Advanced Chromatographic Methodologies for Separation and Purity Assessment

Advanced chromatographic techniques are fundamental in chemical research for the separation, identification, and purity assessment of compounds. These methods are crucial for analyzing complex mixtures and isolating specific molecules.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While GC is widely used for the analysis of alcohols and isomeric mixtures in various fields, a specific method for the analysis of This compound has not been documented in the reviewed literature. Research on the GC analysis of structurally related terpene alcohols is available, but these methods cannot be directly extrapolated to this specific compound without experimental validation.

No published data on the retention times, column types, or detector responses for This compound could be located.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are non-volatile or thermally labile. Despite the utility of HPLC in separating isomeric compounds, no specific HPLC methods for the separation and purity assessment of This compound are available in the scientific literature. The development of such a method would require empirical selection of the stationary phase, mobile phase, and detector.

There are no research findings detailing the application of HPLC for the analysis of This compound .

As This compound possesses a chiral center, chiral chromatography would be the definitive method for the separation of its enantiomers and the determination of its enantiomeric purity. However, a search of the relevant chemical literature did not yield any studies on the chiral separation of this compound. The development of a chiral chromatography method would involve screening various chiral stationary phases and mobile phase compositions to achieve baseline separation of the enantiomers.

No data or established methods for the chiral resolution of This compound have been reported.

Theoretical and Computational Investigations of 4,4 Dimethylhexa 2,5 Dien 1 Ol

Quantum Chemical Calculations of Electronic Structure, Stability, and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure of 4,4-Dimethylhexa-2,5-dien-1-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's ground-state energy, electron distribution, and molecular orbitals. These calculations reveal the locations of high electron density, such as the double bonds and the oxygen atom of the hydroxyl group, which are crucial for predicting the molecule's reactivity.

The stability of this compound can be assessed by calculating its heat of formation and strain energy. Different conformations of the molecule will possess varying energies, and by identifying the lowest energy conformation, the most stable structure can be determined. The energetics of the molecule, including the energies of its frontier molecular orbitals (HOMO and LUMO), provide insights into its kinetic stability and its propensity to undergo certain types of reactions. For instance, the HOMO-LUMO gap is a key indicator of the molecule's excitability and its reactivity in pericyclic reactions.

Illustrative Data Table: Calculated Thermodynamic Properties of this compound

PropertyCalculated ValueUnits
Heat of Formation (gas phase)-150.5kJ/mol
Gibbs Free Energy of Formation-35.2kJ/mol
HOMO Energy-8.9eV
LUMO Energy1.2eV
HOMO-LUMO Gap10.1eV

Note: The values in this table are illustrative and represent typical data obtained from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations of Flexible Dienols

Due to the presence of multiple single bonds, this compound is a flexible molecule with numerous possible conformations. Conformational analysis is performed to identify the stable conformers and the energy barriers for interconversion between them. This is typically achieved by systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy at each step.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using DFT calculations. By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts can be predicted with a high degree of accuracy. These predictions are invaluable for assigning the peaks in experimental NMR spectra and for confirming the structure of the molecule.

IR Frequencies: The vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the O-H stretch, C=C stretch, and C-O stretch. These predicted frequencies help in the interpretation of experimental IR spectra.

UV-Vis Absorption: The electronic transitions of the molecule can be calculated using time-dependent DFT (TD-DFT) to predict its UV-Vis absorption spectrum. For a conjugated system like a dienol, these calculations can predict the wavelength of maximum absorption (λ_max), which is related to the π to π* electronic transitions.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

Spectroscopic PropertyPredicted Value
¹H NMR Chemical Shift (O-H)2.5 ppm
¹³C NMR Chemical Shift (C=C)120-140 ppm
IR Frequency (O-H stretch)3400 cm⁻¹
IR Frequency (C=C stretch)1650 cm⁻¹
UV-Vis λ_max220 nm

Note: The values in this table are illustrative and represent typical data obtained from spectroscopic calculations.

Computational Modeling of Reaction Mechanisms, Transition States, and Reaction Pathways

The activation energies for different possible reaction pathways can be calculated to predict which pathway is kinetically favored. For instance, the oxidation of the alcohol to an aldehyde or the electrophilic addition to the double bonds are other potential reactions whose mechanisms can be explored computationally. These studies provide a detailed, atomistic understanding of how the reaction proceeds, which is often difficult to obtain through experimental methods alone.

Derivation of Structure-Reactivity Relationships from a Theoretical Perspective

By systematically modifying the structure of this compound and calculating the resulting changes in its electronic properties and reactivity, structure-reactivity relationships can be established from a theoretical standpoint. For example, the effect of substituting the methyl groups with other alkyl groups on the stability of the molecule or the rate of a particular reaction can be computationally investigated.

Theoretical descriptors, such as atomic charges, bond orders, and molecular electrostatic potentials, can be correlated with the observed reactivity. For this compound, the partial charges on the carbon atoms of the double bonds can indicate their susceptibility to nucleophilic or electrophilic attack. These theoretical investigations can guide the design of new molecules with desired reactivity and properties.

Applications and Advanced Material Science Contexts of 4,4 Dimethylhexa 2,5 Dien 1 Ol

Role as a Key Intermediate in Complex Organic Synthesis

Acyclic dienols, as a class of organic molecules, are valuable intermediates in the synthesis of more complex structures. Their conjugated diene system and hydroxyl functional group offer multiple reaction sites for chemists to build upon.

Precursor in the Synthesis of Agrochemicals and Specialized Organic Compounds

Theoretically, the diene structure within 4,4-Dimethylhexa-2,5-dien-1-ol could participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures that are foundational to many agrochemicals. The hydroxyl group could be used for further functionalization. However, there are no specific examples in the reviewed literature of this compound being used as a precursor for any agrochemical or specialized organic compound.

Building Block for Advanced Pharmaceutical Intermediates (without direct drug development)

Similarly, the structural motifs present in this compound are found in various natural products and pharmaceutical compounds. Acyclic diene iron complexes, for instance, are known to be useful in the synthesis of natural products. marquette.edunih.govresearchgate.net The protection of the diene by complexation with an iron tricarbonyl group allows for stereocontrolled reactions at other parts of the molecule. marquette.edunih.govresearchgate.net While this is a known strategy for related compounds, no research has been published detailing the use of this compound in this capacity to generate advanced pharmaceutical intermediates.

Potential as a Monomer in Advanced Polymer Chemistry

The presence of a diene system and a hydroxyl group suggests that this compound could theoretically act as a monomer in polymerization reactions.

Synthesis of Functionalized Polymers with Specific Properties

The diene portion of the molecule could potentially undergo polymerization, similar to other diene monomers like isoprene (B109036) or butadiene, which are the building blocks of natural and synthetic rubbers. google.com The hydroxyl group would introduce functionality along the polymer chain, which could be used to modify the polymer's properties, such as adhesion, wettability, or as a site for cross-linking. There is, however, no documented synthesis of functionalized polymers using this compound as a monomer.

Development of Specialized Elastomers and Resins

Diene-based elastomers are known for their flexibility and resilience. rsc.orggoogle.com The incorporation of a functional monomer like this compound could lead to specialized elastomers with tailored properties. Likewise, the hydroxyl group could participate in condensation polymerization to form polyester (B1180765) resins. nih.govdic-global.com These are plausible applications based on the compound's structure, but no research has been published to support these possibilities for this compound.

Future Research Directions and Emerging Methodologies for Dienic Alcohols

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For dienic alcohols, future research will likely focus on developing methods that minimize waste, reduce the use of hazardous reagents, and utilize renewable resources.

Key Research Thrusts:

Catalytic Approaches: A significant area of development is the use of earth-abundant and non-toxic metal catalysts for the synthesis of dienic alcohols. Methodologies such as ruthenium-catalyzed transfer hydrogenation can couple dienes with alcohols or aldehydes, offering a redox-neutral pathway to β,γ-unsaturated ketones which can then be reduced to the corresponding dienic alcohols. organic-chemistry.org

Biocatalysis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. Future work may involve engineering enzymes for the specific synthesis of dienic alcohols, potentially through the reduction of corresponding dienals or the hydroxylation of dienes.

Renewable Feedstocks: Investigating the synthesis of dienic alcohols from biomass-derived starting materials is a critical area for enhancing sustainability. This could involve the transformation of bio-based platform molecules into dienic structures.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Dienic Alcohols

FeatureTraditional MethodsSustainable Methods
Catalysts Often rely on stoichiometric, toxic, or precious metal reagents.Utilize catalytic amounts of non-toxic, earth-abundant metals or enzymes.
Solvents Frequently employ chlorinated or volatile organic solvents.Favor the use of water, supercritical fluids, or solvent-free conditions.
Starting Materials Typically derived from petrochemical feedstocks.Increasingly sourced from renewable biomass.
Waste Generation Can produce significant amounts of byproducts and waste.Aim for high atom economy and minimal waste generation.

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The unique structural features of dienic alcohols, particularly the interplay between the hydroxyl group and the conjugated or non-conjugated diene system, offer opportunities for discovering novel chemical reactions.

Anticipated Areas of Exploration:

Asymmetric Catalysis: The development of new chiral catalysts for the enantioselective synthesis and transformation of dienic alcohols is a major goal. This would provide access to chiral building blocks that are valuable in the synthesis of pharmaceuticals and other bioactive molecules.

Rearrangement Reactions: The allylic nature of many dienic alcohols makes them prime candidates for various rearrangement reactions. umich.edu Future research could uncover new catalytic systems to control the regio- and stereoselectivity of these transformations, leading to complex molecular architectures.

C-H Functionalization: Direct functionalization of C-H bonds within the diene scaffold represents a highly atom-economical approach to introduce new functional groups. nih.gov Developing selective methods for the C-H functionalization of dienic alcohols would open up new avenues for their derivatization.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. acs.orgneuroquantology.comamf.ch The integration of dienic alcohol synthesis into flow chemistry platforms is a promising area for future development.

Benefits and Future Directions:

Improved Safety: Many reactions used to synthesize or modify dienic alcohols may involve hazardous reagents or intermediates. Flow reactors, with their small reaction volumes, can mitigate the risks associated with these processes.

Enhanced Control and Optimization: The precise control over reaction parameters such as temperature, pressure, and residence time in flow systems allows for rapid optimization of reaction conditions, leading to higher yields and purities. jst.org.in

Automated Synthesis: Coupling flow reactors with automated control systems and real-time analytics can enable the on-demand synthesis of dienic alcohols and facilitate the rapid exploration of reaction parameters for library synthesis.

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is crucial for their optimization and control. The application of advanced spectroscopic techniques for the real-time, in situ monitoring of reactions involving dienic alcohols is an area ripe for exploration.

Emerging Techniques and Their Applications:

In Situ Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products, allowing for a detailed understanding of reaction kinetics. For instance, single-bead FTIR microspectroscopy has been used to monitor the oxidation of alcohols on a resin support in real time. acs.org

Process Analytical Technology (PAT): The integration of in situ monitoring tools into chemical processes is a key aspect of PAT. This approach can ensure the quality and consistency of dienic alcohol production by allowing for real-time adjustments to reaction parameters.

Mass Spectrometry-Based Techniques: Techniques like Proton Transfer Reaction Mass Spectrometry (PTR-MS) can be used for the online monitoring of volatile organic compounds, which could be applied to track the formation or consumption of dienic alcohols and their byproducts in real time, as has been demonstrated in monitoring alcoholic fermentation. mdpi.comresearchgate.net

Synergistic Approaches Combining Computational Predictions with Experimental Validations

The synergy between computational chemistry and experimental work is becoming increasingly powerful in guiding the discovery and development of new chemical reactions and molecules.

Future Synergistic Applications:

Reaction Pathway Prediction: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the feasibility and selectivity of new synthetic routes to dienic alcohols. nih.gov This can help to prioritize experimental efforts and reduce the amount of trial-and-error in the laboratory.

Catalyst Design: Computational modeling can aid in the rational design of new catalysts with improved activity and selectivity for the synthesis and transformation of dienic alcohols.

Prediction of Properties: The physical, chemical, and spectroscopic properties of novel dienic alcohols can be predicted using computational methods, providing valuable information before they are synthesized. mdpi.com This can aid in the identification of promising target molecules for specific applications.

By embracing these future research directions and emerging methodologies, the scientific community can unlock the full potential of dienic alcohols as versatile building blocks in organic synthesis, paving the way for the development of new materials, medicines, and other valuable chemical products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.